Anonamine

Vue d'ensemble

Description

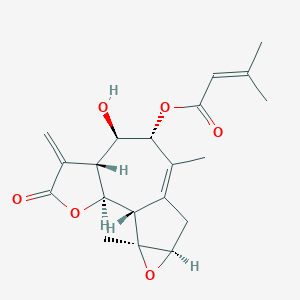

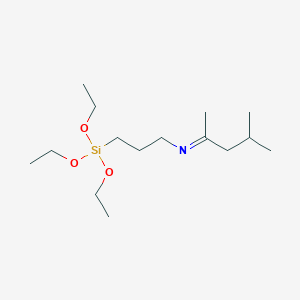

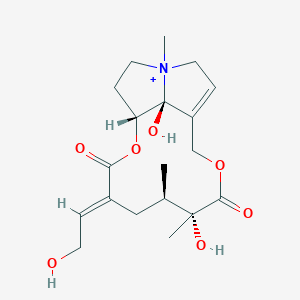

Anonamine is a chemical compound with the molecular formula C19H28NO7 . It has an average mass of 382.428 Da and a monoisotopic mass of 382.186035 Da .

Molecular Structure Analysis

Anonamine has 4 of 5 defined stereocentres . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors . Its ACD/LogP value is -4.80 , which suggests it is likely to be hydrophilic and could have high solubility in water.

Applications De Recherche Scientifique

Steam-Water Cycle Chemistry

Anonamine is a unique product that achieves unrivaled protection through a specialized mechanism exclusive to the Anonamine chemical technology . It is used in the field of steam-water cycle treatment . The performance of Anonamine is driven by breaking barriers and it is validated by scientific analysis and reputable research .

Macrocyclic Secopyrrolizidine Alkaloids

Anonamine is a macrocyclic secopyrrolizidine alkaloid from Senecio anonymus Wood . It is a part of a group of compounds that includes neosenkirkine and hydroxysenkirkine . These compounds exhibit hydrogen bonds, including intramolecular O11…HO12 and intermolecular O8…HO12 .

Crystal Structure Analysis

The crystal structure of Anonamine has been studied and documented . It has a monoclinic crystal system with a cell volume of 1903.3 (8) A3 . The observed N…C8 distances across the eight-membered otonecine rings were 2.200 .

Mutagenicity Predictions

Anonamine has been used in mutagenicity predictions . Machine learning models have been applied to predict the mutagenicity of pyrrolizidine alkaloids, including Anonamine . These models show a clear distinction between chemical groups, where otonecines had the highest proportion of positive mutagenicity predictions .

Chemical Protection

Anonamine provides a level of protection that no other product can achieve . It is an exclusive, proprietary product engineered by Anodamine to outperform and go beyond the limitations of chemistries .

Industrial Applications

Anonamine is used in industrial applications due to its unique chemical properties . Its benefits and performance are such that competitors and other chemical providers attempt to align their products with Anonamine’s benefits or performance .

Safety and Hazards

Propriétés

IUPAC Name |

(1R,4E,6R,7R,17S)-7,17-dihydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO7/c1-12-10-13(6-9-21)16(22)27-15-5-8-20(3)7-4-14(19(15,20)25)11-26-17(23)18(12,2)24/h4,6,12,15,21,24-25H,5,7-11H2,1-3H3/q+1/b13-6+/t12-,15-,18-,19+,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTHPGHXDNRVHD-FLRXXRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCO)C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C\CO)/C(=O)O[C@@H]2CC[N+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28NO7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anonamine | |

CAS RN |

111566-66-6 | |

| Record name | Anonamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111566666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.